N-[[2-(diethylamino)pyridin-3-yl]methyl]-4-oxo-3H-phthalazine-1-carboxamide
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Overview
Description
N-[[2-(diethylamino)pyridin-3-yl]methyl]-4-oxo-3H-phthalazine-1-carboxamide is a complex organic compound that belongs to the class of phthalazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(diethylamino)pyridin-3-yl]methyl]-4-oxo-3H-phthalazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Derivative: The initial step involves the synthesis of the 2-(diethylamino)pyridin-3-yl derivative. This can be achieved through the reaction of 2-chloropyridine with diethylamine under reflux conditions.
Coupling Reaction: The pyridine derivative is then coupled with a phthalazine derivative. This step often involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Oxidation: The final step involves the oxidation of the intermediate to form the desired compound. Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-[[2-(diethylamino)pyridin-3-yl]methyl]-4-oxo-3H-phthalazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine and phthalazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[[2-(diethylamino)pyridin-3-yl]methyl]-4-oxo-3H-phthalazine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Pharmaceuticals: It serves as a precursor or intermediate in the synthesis of various pharmaceutical compounds.
Organic Synthesis: The compound is used in the synthesis of complex organic molecules and as a building block in heterocyclic chemistry.
Biological Studies: It is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N-[[2-(diethylamino)pyridin-3-yl]methyl]-4-oxo-3H-phthalazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-2-yl)imidates
- N-(pyridin-4-yl)pyridine-3,5-dicarboxamide
- N-(pyridin-3-ylmethyl)aniline
Uniqueness
N-[[2-(diethylamino)pyridin-3-yl]methyl]-4-oxo-3H-phthalazine-1-carboxamide is unique due to its specific structural features, such as the presence of both pyridine and phthalazine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[[2-(diethylamino)pyridin-3-yl]methyl]-4-oxo-3H-phthalazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-3-24(4-2)17-13(8-7-11-20-17)12-21-19(26)16-14-9-5-6-10-15(14)18(25)23-22-16/h5-11H,3-4,12H2,1-2H3,(H,21,26)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRCJWKOXWNNMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=CC=N1)CNC(=O)C2=NNC(=O)C3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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